molecular formula C21H15N3O3S2 B2481345 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide CAS No. 865182-48-5

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide

Cat. No. B2481345
CAS RN: 865182-48-5
M. Wt: 421.49
InChI Key: JVVYYBBAGZEXJX-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide is a useful research compound. Its molecular formula is C21H15N3O3S2 and its molecular weight is 421.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer properties. Research has shown that it can inhibit the growth of cancer cells, including HeLa cells, MCF-7 cells, and Vero cells. After 24 and 48 hours of treatment, it leads to a reduction in cell growth compared to control conditions. The compound’s mechanism of action likely involves interfering with cell division and proliferation pathways .

Kinase Inhibition

The compound has been investigated as a potential inhibitor of NIMA-related kinase (NEK2). Molecular docking studies reveal strong interactions between the compound and NEK2, with a binding energy of -10.5 kcal/mol. Additionally, it shows interactions with NEK7, NEK9, TP53, NF-KAPPA-B, and caspase-3 proteins. These findings suggest its potential as a therapeutic agent for kinase-related diseases .

Chemical Reactivity and Stability

Density functional theory (DFT) calculations have been employed to explore the compound’s frontier molecular orbitals (FMOs) and overall chemical reactivity descriptors. The HOMO–LUMO energy gap of 0.159 eV indicates its stability. Further studies are needed to evaluate its conformational stability in protein–ligand complexes .

Polymerization Initiator

In a different context, prop-2-yn-1-yl 2-bromo-2-methylpropanoate (a related compound) has been used as an alkyne-functional initiator in atom transfer radical polymerization (ATRP) of styrene. This highlights its potential applications in polymer science .

Human Monoamine Oxidase B (MAO-B) Inhibition

Another derivative, 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol, has been identified as an effective selective inhibitor of human monoamine oxidase B (MAO-B). This finding suggests its relevance in neuropharmacology and neurodegenerative disease research .

properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S2/c1-2-12-24-18-11-10-15(29(22,26)27)13-19(18)28-21(24)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h1,3-11,13H,12H2,(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVYYBBAGZEXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide

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